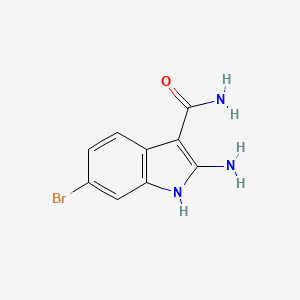
2-Amino-6-bromoindole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-bromoindole-3-carboxamide is a useful research compound. Its molecular formula is C9H8BrN3O and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship
The synthesis of 2-amino-6-bromoindole-3-carboxamide has been explored in various studies, often focusing on its derivatives. The compound is typically synthesized through a series of reactions involving 6-bromoindole as a key precursor. For instance, a study detailed the synthesis of several indole-based inhibitors using 6-bromoindole as a building block, which were then tested for their antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Synthesis Pathways for this compound Derivatives
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Diazotization | Para-aminotoluene, Bromine | Formation of 6-bromoindole |
| 2 | Amide Formation | 4-amino-1-Boc-piperidine | Formation of this compound |
| 3 | Hydrolysis | Trifluoroacetic Anhydride | Conversion to carboxylic acid derivatives |
Antibacterial Activity
Recent research has demonstrated that derivatives of this compound exhibit promising antibacterial activity. For example, compounds synthesized from this base structure have been shown to enhance the efficacy of existing antibiotics against resistant bacterial strains by inhibiting bacterial cystathionine γ-lyase (bCSE) . This inhibition not only increases the sensitivity of bacteria to antibiotics but also suggests a novel approach to combat antibiotic resistance.
Antiviral Activity
In addition to antibacterial properties, studies have indicated that certain derivatives possess antiviral activity. A structure-activity relationship (SAR) analysis revealed that some indole-3-carboxamide compounds inhibited the viral protease ZVpro with IC50 values ranging from 4.5 to 14.6 μM . The presence of specific substituents significantly influenced their inhibitory potency, indicating that careful modification of the indole structure can lead to enhanced antiviral agents.
Potential in Cancer Therapy
The potential applications of this compound extend into oncology as well. Compounds derived from this scaffold have been evaluated for their anticancer properties. Research has shown that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism of action often involves disruption of microtubule dynamics, making them suitable candidates for further development in cancer treatment.
Case Study 1: Antibacterial Efficacy
A study focused on synthesizing three specific indole-based bCSE inhibitors (NL1, NL2, NL3) demonstrated their effectiveness in potentiating antibiotic activity against resistant strains. The results indicated that these compounds could significantly enhance the antimicrobial effect when used in combination with traditional antibiotics .
Case Study 2: Antiviral Mechanism
Another investigation into the antiviral properties highlighted a series of indole derivatives that inhibited ZVpro effectively. The study provided insights into how structural modifications could lead to improved bioactivity against viral targets, paving the way for new antiviral drug development .
Propiedades
Fórmula molecular |
C9H8BrN3O |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
2-amino-6-bromo-1H-indole-3-carboxamide |
InChI |
InChI=1S/C9H8BrN3O/c10-4-1-2-5-6(3-4)13-8(11)7(5)9(12)14/h1-3,13H,11H2,(H2,12,14) |
Clave InChI |
WYCFJOJWTSWEIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)NC(=C2C(=O)N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














